2-(4-Methoxy-butyl)-thiophene
Description
2-(4-Methoxy-butyl)-thiophene is a thiophene derivative featuring a methoxy-butyl substituent at the 2-position of the aromatic heterocycle. Thiophene derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic properties and biological activity .
Properties
Molecular Formula |
C9H14OS |
|---|---|
Molecular Weight |
170.27 g/mol |
IUPAC Name |
2-(4-methoxybutyl)thiophene |
InChI |
InChI=1S/C9H14OS/c1-10-7-3-2-5-9-6-4-8-11-9/h4,6,8H,2-3,5,7H2,1H3 |
InChI Key |
RJLSGWCHDCYMLN-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCC1=CC=CS1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Features of Selected Thiophene Derivatives
*Molecular weights estimated or sourced from references.
†Calculated based on substituent addition to thiophene (C₄H₃S, 83.1 g/mol).
Key Observations :
- Electron Effects : The methoxy group in this compound enhances electron density at the thiophene ring, similar to 4-methoxyphenyl substituents in benzo[b]thiophenes . This contrasts with electron-withdrawing fluorine in 2-(4-Fluorophenyl)-thiophene, which reduces electron density .
- Solubility : Alkyl chains (e.g., butyl in 2-butyl-thiophene or methoxy-butyl in the target compound) improve solubility in organic solvents compared to aromatic substituents.
Implications for this compound :
- A plausible synthesis route could involve alkylation of thiophene using a methoxy-butyl halide under acid or base catalysis, analogous to methods for 2-butyl-thiophene .
- Alternatively, cross-coupling reactions (e.g., Kumada or Negishi) might be employed for regioselective substitution, similar to fluorophenyl derivatives .
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